Dehydrogoniothalamin

CAS No.: 32065-58-0

Cat. No.: VC18970752

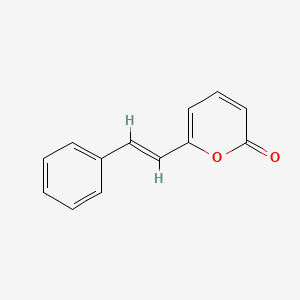

Molecular Formula: C13H10O2

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32065-58-0 |

|---|---|

| Molecular Formula | C13H10O2 |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 6-[(E)-2-phenylethenyl]pyran-2-one |

| Standard InChI | InChI=1S/C13H10O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-10H/b10-9+ |

| Standard InChI Key | PJQXIFKFVCLVQK-MDZDMXLPSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=CC=CC(=O)O2 |

| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=CC(=O)O2 |

Introduction

Discovery and Natural Occurrence

Dehydrogoniothalamin was first reported in 2004 through crystallographic analysis , though its initial isolation from a natural source occurred in 2010 from the roots of Goniothalamus umbrosus Sinclair . The compound co-occurs with goniothalamin and 5-acetoxygoniothalamin in this plant species, which belongs to the Annonaceae family known for producing bioactive styryl lactones . Unlike its analogs, dehydrogoniothalamin features a conjugated α,β-unsaturated carbonyl system, a structural motif often associated with biological activity in natural products .

The isolation process involved ethanolic extraction followed by chromatographic separation, yielding three major compounds. Structural elucidation relied on spectroscopic techniques, including NMR and mass spectrometry, complemented by X-ray crystallography . This dual methodology confirmed the compound’s molecular formula (C₁₃H₁₀O₂) and stereochemical configuration .

Structural Characterization

Molecular Geometry

Dehydrogoniothalamin crystallizes in the orthorhombic system with space group Pbca . Key structural parameters include:

| Crystal Data | Values |

|---|---|

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 10.0406(15) Å |

| b = 13.420(2) Å | |

| c = 15.040(2) Å | |

| Volume | 2026.5(5) ų |

| Z (Formula Units/Unit Cell) | 8 |

| Density (Calculated) | 1.299 Mg/m³ |

The molecule adopts a nearly planar conformation, with a dihedral angle of 8.54(6)° between the pyrone and benzene rings . The trans configuration of the C7=C8 double bond in the phenylethylene side chain minimizes steric hindrance, contributing to this planarity .

Intermolecular Interactions

Crystal packing is stabilized by intermolecular C–H···O hydrogen bonds, forming one-dimensional zigzag chains along the100 direction . These interactions involve:

-

H8A (from C8) donating to O1 (carbonyl oxygen) of an adjacent molecule (H···O = 2.52 Å)

-

H10 (from C10) donating to O2 (pyrone oxygen) of a neighboring unit (H···O = 2.57 Å)

These interactions create a robust supramolecular architecture, potentially influencing the compound’s physicochemical stability .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (CDCl₃, 400 MHz) :

-

δ 7.68 (d, J = 15.6 Hz, H-7): Trans-coupled vinyl proton

-

δ 6.42 (d, J = 15.6 Hz, H-8): Confirms trans double bond configuration

-

δ 6.30 (s, H-3): Pyrone ring proton

¹³C NMR data corroborate the α,β-unsaturated lactone system, with carbonyl carbons at δ 164.2 (C-1) and δ 161.5 (C-4) .

X-ray Diffraction Analysis

The compound’s absolute configuration was unambiguously determined via single-crystal X-ray diffraction . Refinement parameters:

| Refinement Metric | Value |

|---|---|

| R Factor | 0.044 |

| wR Factor | 0.126 |

| Data-to-Parameter Ratio | 16.9 |

| Goodness-of-Fit (S) | 1.06 |

The low R value and high data-to-parameter ratio validate the structural model’s accuracy .

Comparative Analysis with Analogous Compounds

Dehydrogoniothalamin belongs to the styryl lactone family, sharing structural similarities with goniothalamin and 5-acetoxygoniothalamin . Key distinctions include:

-

Conjugation System: The α,β-unsaturated carbonyl group in dehydrogoniothalamin extends conjugation compared to saturated analogs.

-

Crystal Packing: Unlike goniothalamin’s herringbone packing, dehydrogoniothalamin forms linear chains via C–H···O interactions .

-

Thermal Stability: Higher melting point (115–116°C) versus goniothalamin’s 98–100°C, suggesting enhanced lattice energy .

Research Gaps and Future Directions

While dehydrogoniothalamin’s structure is well-characterized, biological activity data remain sparse compared to related compounds like goniothalamin, which shows cytotoxic properties . Recommended research priorities:

-

Bioactivity Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory potential using in vitro models.

-

Synthetic Modification: Explore derivatization at C-6 to enhance solubility or target specificity.

-

Biosynthetic Pathways: Investigate polyketide synthase involvement in its natural production.

The compound’s rigid planar structure and conjugated system position it as a promising scaffold for medicinal chemistry applications, warranting further investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume